molecular formula C21H16N4O2 B2782744 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide CAS No. 1797679-91-4

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide

Cat. No.: B2782744
CAS No.: 1797679-91-4
M. Wt: 356.385
InChI Key: KXEZBLWRXJSZQS-UHFFFAOYSA-N
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Description

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-methylpyrazolo[1,5-a]pyrimidine with 9H-xanthene-9-carboxylic acid under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the use of a base such as triethylamine in an aprotic solvent like dimethylformamide (DMF) can be effective .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents and overall structure.

    Xanthene derivatives: These compounds share the xanthene moiety but differ in their attached functional groups.

Uniqueness

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide is unique due to its combination of the pyrazolo[1,5-a]pyrimidine and xanthene structures. This fusion imparts distinct photophysical properties and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2/c1-13-10-19-22-11-14(12-25(19)24-13)23-21(26)20-15-6-2-4-8-17(15)27-18-9-5-3-7-16(18)20/h2-12,20H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEZBLWRXJSZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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